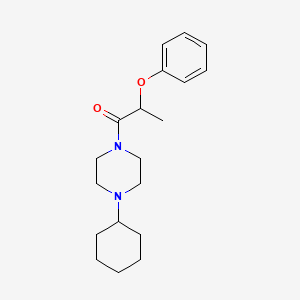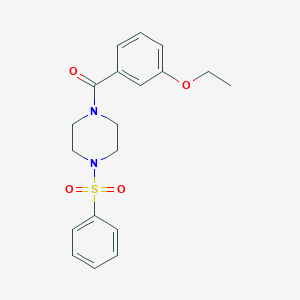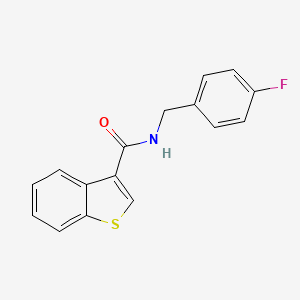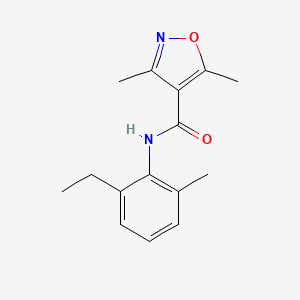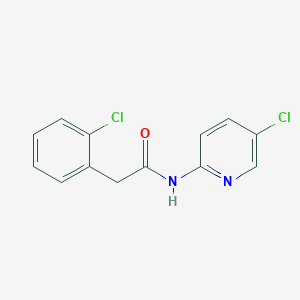
N-(5-chloro-2-pyridinyl)-4-propylbenzamide
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-4-propylbenzamide, commonly known as CPPB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CPPB is a selective antagonist of the sigma-1 receptor, a transmembrane protein that is involved in several cellular processes, including neurotransmission, ion channel regulation, and cell survival.
Wirkmechanismus
CPPB is a selective antagonist of the sigma-1 receptor, a transmembrane protein that is involved in several cellular processes. The sigma-1 receptor is expressed in several tissues, including the brain, heart, and immune system. The exact mechanism of action of CPPB is not fully understood, but it is thought to modulate the activity of several ion channels and neurotransmitter receptors, including the NMDA receptor.
Biochemical and Physiological Effects
CPPB has several biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of ion channels and neurotransmitter receptors. In animal models of neurodegenerative diseases, CPPB has been shown to protect against neuronal damage and improve cognitive function. In cancer research, CPPB has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. CPPB has also been shown to modulate the activity of several ion channels and neurotransmitter receptors, including the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPPB is its selectivity for the sigma-1 receptor, which allows for more precise targeting of cellular processes. CPPB is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of CPPB is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CPPB, including its potential therapeutic applications in neurodegenerative diseases, cancer, and pain. CPPB may also be investigated as a potential tool for studying the sigma-1 receptor and its role in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of CPPB and its potential side effects.
Wissenschaftliche Forschungsanwendungen
CPPB has been extensively studied for its potential applications in several fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPPB has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, CPPB has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In drug discovery, CPPB is being investigated as a potential therapeutic agent for several conditions, including depression, anxiety, and pain.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-3-11-4-6-12(7-5-11)15(19)18-14-9-8-13(16)10-17-14/h4-10H,2-3H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVGPRHHWRYFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4431522.png)
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4431550.png)
amine](/img/structure/B4431554.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4431563.png)
![5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4431567.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4431571.png)
